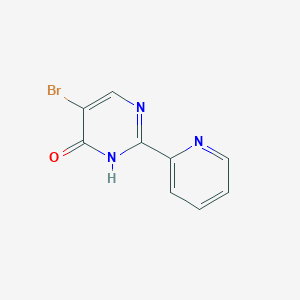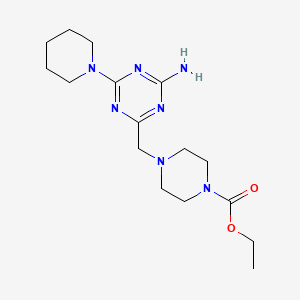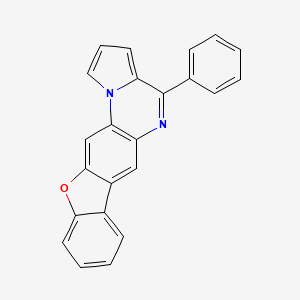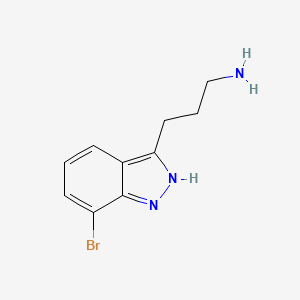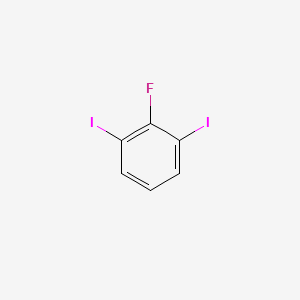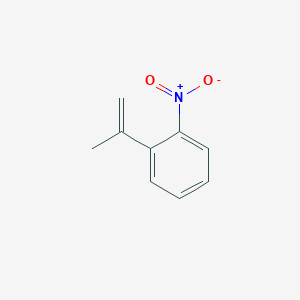
8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse biological activities and applications in various fields such as dye production, medicinal chemistry, and organic synthesis. This compound, in particular, features a benzyloxy group at the 8th position, a hydroxy group at the 1st position, and a methyl group at the 3rd position on the anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione typically involves multiple steps. One common method starts with the preparation of 1-hydroxy-3-methylanthracene-9,10-dione, which is then subjected to a benzyloxy substitution at the 8th position. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification process may include recrystallization or chromatographic techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions: 8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Reduction: The carbonyl groups in the anthraquinone core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF.
Major Products:
Oxidation: 8-(Benzyloxy)-3-methyl-1,9,10-anthracenetriol.
Reduction: 8-(Benzyloxy)-1,3-dihydroxy-3-methylanthracene-9,10-dione.
Substitution: Various substituted anthraquinones depending on the nucleophile used.
Applications De Recherche Scientifique
8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione involves its interaction with various molecular targets. The hydroxy and benzyloxy groups can participate in hydrogen bonding and hydrophobic interactions, respectively, which can influence the compound’s binding affinity to enzymes or receptors. The anthraquinone core can intercalate with DNA, potentially disrupting replication and transcription processes, which is a key mechanism in its anticancer activity.
Comparaison Avec Des Composés Similaires
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
1-Hydroxyanthraquinone: Used in dye production and studied for its biological activities.
3-Methylanthraquinone: Utilized in organic synthesis and as a dye intermediate.
Uniqueness: 8-(Benzyloxy)-1-hydroxy-3-methylanthracene-9,10-dione is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its interaction with biological membranes. This structural feature distinguishes it from other anthraquinones and may contribute to its specific biological activities.
Propriétés
Numéro CAS |
919110-84-2 |
|---|---|
Formule moléculaire |
C22H16O4 |
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
1-hydroxy-3-methyl-8-phenylmethoxyanthracene-9,10-dione |
InChI |
InChI=1S/C22H16O4/c1-13-10-16-19(17(23)11-13)22(25)20-15(21(16)24)8-5-9-18(20)26-12-14-6-3-2-4-7-14/h2-11,23H,12H2,1H3 |
Clé InChI |
NVTCSVYFNCRKMV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=CC=C3OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


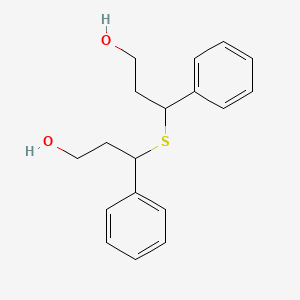
![6-Amino-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13139084.png)


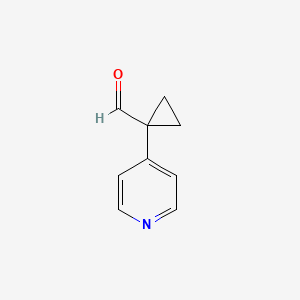
![1,4-Bis[di(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13139112.png)
